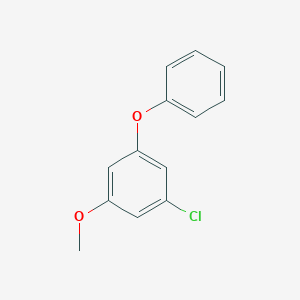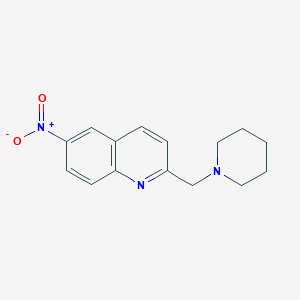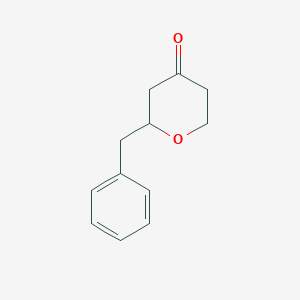![molecular formula C14H17N3O2 B13876664 Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- CAS No. 821776-44-7](/img/structure/B13876664.png)
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro-: is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzonitrile core substituted with a cyclopropylmethyl group and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of benzonitrile followed by the introduction of the cyclopropylmethyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Applications De Recherche Scientifique
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the cyclopropylmethyl group can influence the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile, 4-[(cyclopropylmethyl)amino]-: Lacks the nitro group, leading to different reactivity and applications.
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-: Similar structure but without the nitro group, affecting its chemical properties.
Uniqueness
Benzonitrile, 4-[(cyclopropylmethyl)propylamino]-2-nitro- is unique due to the presence of both the nitro and cyclopropylmethyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.
Propriétés
Numéro CAS |
821776-44-7 |
|---|---|
Formule moléculaire |
C14H17N3O2 |
Poids moléculaire |
259.30 g/mol |
Nom IUPAC |
4-[cyclopropylmethyl(propyl)amino]-2-nitrobenzonitrile |
InChI |
InChI=1S/C14H17N3O2/c1-2-7-16(10-11-3-4-11)13-6-5-12(9-15)14(8-13)17(18)19/h5-6,8,11H,2-4,7,10H2,1H3 |
Clé InChI |
BPUQFWXHFMYFDK-UHFFFAOYSA-N |
SMILES canonique |
CCCN(CC1CC1)C2=CC(=C(C=C2)C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-methyl-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B13876597.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]benzoate](/img/structure/B13876602.png)
![Dimethyl-[2-(methylamino)ethyl]-(6-nitropyridin-3-yl)azanium](/img/structure/B13876604.png)


![Tert-butyl 4-[[5-methyl-2-(morpholin-4-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B13876628.png)





